molecular formula C10H12FNO2S B4938060 [(4-Fluoro-3-methylphenyl)sulfonyl]prop-2-enylamine

[(4-Fluoro-3-methylphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B4938060
M. Wt: 229.27 g/mol
InChI Key: KWZHKLIZASJRLS-UHFFFAOYSA-N
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Description

[(4-Fluoro-3-methylphenyl)sulfonyl]prop-2-enylamine is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a sulfonyl group, and a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluoro-3-methylphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluoro-3-methylphenyl)sulfonyl]prop-2-enylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(4-Fluoro-3-methylphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [(4-Fluoro-3-methylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro-substituted phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

[(4-Fluoro-3-methylphenyl)sulfonyl]prop-2-enylamine can be compared with other similar compounds such as:

    4-Fluoro-3-methylphenol: A simpler analog with a hydroxyl group instead of the sulfonyl and prop-2-enylamine moieties.

    4-Fluoro-3-methylbenzenesulfonyl chloride: The precursor used in the synthesis of this compound.

    [(4-Fluoro-3-methylphenyl)sulfonyl]morpholine: A structurally related compound with a morpholine ring instead of the prop-2-enylamine moiety.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity that can be tailored for various applications.

Properties

IUPAC Name

4-fluoro-3-methyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c1-3-6-12-15(13,14)9-4-5-10(11)8(2)7-9/h3-5,7,12H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZHKLIZASJRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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